
Acetamide, N-((1S,2R)-2-hydroxy-1-methyl-2-phenylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-((1S,2R)-2-hydroxy-1-methyl-2-phenylethyl)- is a compound of significant interest in various fields of scientific research This compound is characterized by its unique structural features, which include a hydroxy group, a methyl group, and a phenylethyl group attached to the acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-((1S,2R)-2-hydroxy-1-methyl-2-phenylethyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes the use of diazo compounds, ylides, and carbene intermediates for alkene cyclopropanation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and reagents to facilitate the desired chemical transformations.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-((1S,2R)-2-hydroxy-1-methyl-2-phenylethyl)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Acetamide, N-((1S,2R)-2-hydroxy-1-methyl-2-phenylethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Acetamide, N-((1S,2R)-2-hydroxy-1-methyl-2-phenylethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-sulfatide: A compound with similar structural features but different functional groups.
N-[(1S,2R)-2-Phenylcyclopropyl]acetamide: Another structurally related compound with distinct chemical properties.
Uniqueness
Acetamide, N-((1S,2R)-2-hydroxy-1-methyl-2-phenylethyl)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
81703-28-8 |
|---|---|
Fórmula molecular |
C11H15NO2 |
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]acetamide |
InChI |
InChI=1S/C11H15NO2/c1-8(12-9(2)13)11(14)10-6-4-3-5-7-10/h3-8,11,14H,1-2H3,(H,12,13)/t8-,11-/m0/s1 |
Clave InChI |
QLTTYYZHUUIFMR-KWQFWETISA-N |
SMILES isomérico |
C[C@@H]([C@@H](C1=CC=CC=C1)O)NC(=O)C |
SMILES canónico |
CC(C(C1=CC=CC=C1)O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Hexabutyl 2,2',2''-[(butylstannylidyne)tris(thio)]trisuccinate](/img/structure/B13779688.png)
![4-[(4-Methylidenecyclohexyl)methoxy]-4-oxobutanoic acid](/img/structure/B13779690.png)
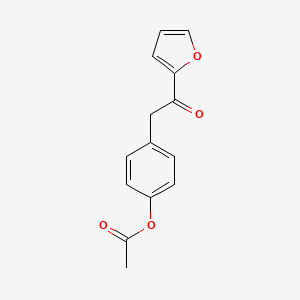
![2-Methylthieno[2,3-c]pyridin-4-ol](/img/structure/B13779708.png)
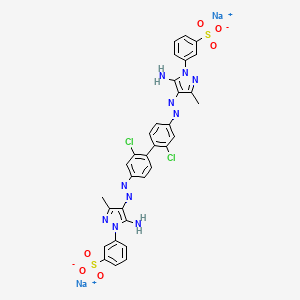
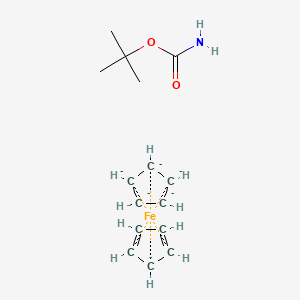
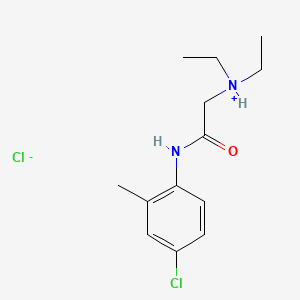
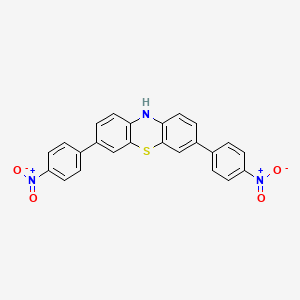
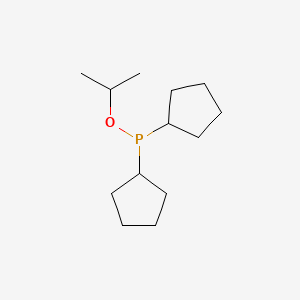


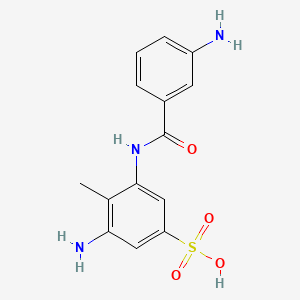
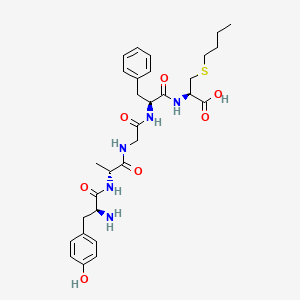
![2-Naphthalenesulfonic acid, 4-hydroxy-7-[(1-oxodecyl)amino]-](/img/structure/B13779775.png)
